5-Hydroxy Indapamide
Overview
Description
5-Hydroxy Indapamide is a derivative of indapamide, a thiazide-like diuretic commonly used to treat hypertension and fluid retention associated with congestive heart failure . This compound is characterized by the presence of a hydroxyl group at the fifth position of the indapamide molecule, which significantly influences its chemical properties and biological activities .
Mechanism of Action
Target of Action
The primary target of 5-Hydroxy Indapamide is similar to that of Indapamide, which is a thiazide diuretic used to treat hypertension and edema due to congestive heart failure . The compound primarily targets Carbonic Anhydrase 2 .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those of Indapamide. Indapamide is metabolized primarily by CYP3A4, which first hydroxylates it to form a major metabolite (M1). M1 then undergoes dehydrogenation to form M3 and is further oxidized to form M2 . Indole, a component of this compound, is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .
Pharmacokinetics
Studies on indapamide have shown that it is quickly absorbed from the gastrointestinal tract, and peak plasma concentrations are seen 1–2 hours after dosing . The compound is metabolized primarily by CYP3A4 to form less pharmacologically active metabolites .
Result of Action
The result of this compound’s action is likely to be similar to that of Indapamide. Indapamide has been shown to reduce stroke rates in people with high blood pressure . It has also been shown to significantly reduce all-cause mortality in young-elderly patients with a history of stroke, cardiovascular disease, and type 2 diabetes mellitus .
Biochemical Analysis
Biochemical Properties
5-Hydroxy Indapamide interacts with various enzymes and proteins in the body. It is first hydroxylated to M1 by CYP3A4 . This metabolite then undergoes dehydrogenation to form M3 and is further oxidized to form M2 . The hydroxylation of indapamide’s indole moiety is thought to form the major metabolite (M1), which is less pharmacologically active compared to its parent compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing systolic blood pressure, reducing left ventricular mass index, lowering oxidative stress, inhibiting platelet aggregation, and reducing microalbuminuria associated with diabetes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The polymorphic SNPs CYP2C9 rs4918758 and CYP2C19 rs4244285 appear to confer lowered enzyme activity, as indicated by increased Cmax and area under the plasma level-time curves .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the antihypertensive effect of indapamide is sustained for 5–7 hours after dosing . The drug’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, indapamide at doses of 8–16 mg kg −1 day −1, orally, lowered arterial blood pressure (9–26 mm Hg) in conscious renal hypertensive cats during a two-week treatment period .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is first hydroxylated to M1 by CYP3A4, then undergoes dehydrogenation to form M3, and is further oxidized to form M2 . These metabolic pathways involve interactions with various enzymes and cofactors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Indapamide typically involves the hydroxylation of indapamide. This process can be achieved through various methods, including the use of oxidizing agents such as hydrogen peroxide or catalytic systems involving enzymes . The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy Indapamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, indapamide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Reversion to indapamide.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
5-Hydroxy Indapamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Indapamide: The parent compound, lacking the hydroxyl group at the fifth position.
Hydrochlorothiazide: Another thiazide-like diuretic with a different chemical structure but similar therapeutic effects.
Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to indapamide.
Uniqueness: 5-Hydroxy Indapamide is unique due to the presence of the hydroxyl group, which enhances its pharmacological properties and potentially offers additional therapeutic benefits . This modification may result in improved efficacy and reduced side effects compared to its parent compound and other similar diuretics .
Properties
IUPAC Name |
4-chloro-N-(5-hydroxy-2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c1-9-6-11-7-12(21)3-5-14(11)20(9)19-16(22)10-2-4-13(17)15(8-10)25(18,23)24/h2-5,7-9,21H,6H2,1H3,(H,19,22)(H2,18,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPVNNMMMDXBBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50925693 | |
Record name | 4-Chloro-N-(5-hydroxy-2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50925693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126750-70-7 | |
Record name | 5-Hydroxyindapamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126750707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-N-(5-hydroxy-2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50925693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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